

In-Depth Technical Guide: (3-Methyloxetan-3-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyloxetan-3-ol

Cat. No.: B170169

[Get Quote](#)

IUPAC Name: (3-methyloxetan-3-yl)methanol CAS Number: 3143-02-0

This technical guide provides a comprehensive overview of (3-methyloxetan-3-yl)methanol, a versatile building block in medicinal chemistry and polymer science. The document details its chemical identity, physical and chemical properties, synthesis, and key applications, with a focus on its role as a bioisosteric replacement and in the development of novel materials. Experimental protocols for its synthesis and subsequent reactions are also provided for researchers and drug development professionals.

Chemical and Physical Properties

(3-Methyloxetan-3-yl)methanol is a clear, colorless liquid at room temperature. Its key properties are summarized in the table below.

Property	Value
Molecular Formula	C ₅ H ₁₀ O ₂
Molecular Weight	102.13 g/mol
Boiling Point	80 °C at 40 mmHg
Density	1.024 g/mL at 25 °C
Refractive Index (n _{20/D})	1.446
Flash Point	97 °C (206.6 °F) - closed cup
Solubility	Soluble in chloroform and methanol.

Applications in Research and Drug Development

The unique strained four-membered ring of the oxetane moiety in (3-methyloxetan-3-yl)methanol imparts desirable physicochemical properties, making it a valuable component in modern drug design and material science.

Medicinal Chemistry and Bioisosterism

In medicinal chemistry, the oxetane ring is increasingly utilized as a bioisostere for commonly found functional groups like gem-dimethyl and carbonyl groups. This substitution can lead to improvements in a drug candidate's metabolic stability, aqueous solubility, and lipophilicity, while also increasing its three-dimensionality (sp^3 character). The incorporation of the (3-methyloxetan-3-yl)methanol motif can favorably modulate the pharmacokinetic profile of a lead compound.

Polymer Chemistry

(3-Methyloxetan-3-yl)methanol serves as a monomer in ring-opening polymerization to create hyperbranched polyethers. These polymers possess a high density of hydroxyl groups, making them useful as initiators for further polymerization, for example, with ϵ -caprolactone to form star-shaped copolymers. Such materials have potential applications in coatings, adhesives, and drug delivery systems.

Experimental Protocols

Detailed methodologies for the synthesis of (3-methyloxetan-3-yl)methanol and its subsequent derivatization are outlined below.

Synthesis of (3-Methyloxetan-3-yl)methanol

A common synthetic route involves the intramolecular cyclization of a suitable diol precursor.

Experimental Procedure:

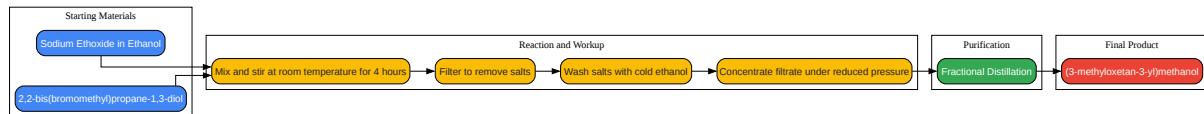
- A solution of 2,2-bis(bromomethyl)propane-1,3-diol (10 g, 0.038 mol) in ethanol (50 mL) is added to a freshly prepared solution of sodium ethoxide (2.5 g, 0.038 mol) in ethanol (25 mL) at room temperature.
- The reaction mixture is stirred at room temperature for 4 hours.
- Upon completion of the reaction, as monitored by thin-layer chromatography, the precipitated salts are removed by filtration.
- The insoluble salts are washed with cold ethanol (25 mL).
- The combined ethanolic filtrates are concentrated under reduced pressure to yield the crude product.
- Further purification by fractional distillation affords pure (3-methyloxetan-3-yl)methanol.

Synthesis of Esters from (3-Methyloxetan-3-yl)methanol

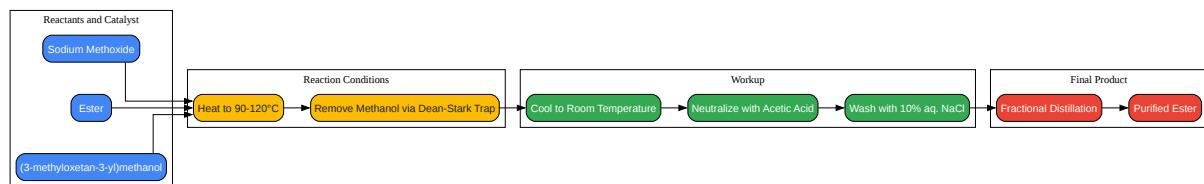
Experimental Procedure:

- (3-Methyloxetan-3-yl)methanol (1.3 mole) and an ester (1.0 mole) are combined in a reaction vessel.
- Sodium methoxide (0.2 mole) is added to the mixture.
- The resulting mixture is heated to a temperature between 90°C and 120°C.
- Methanol, a byproduct of the reaction, is removed via a Dean-Stark trap.

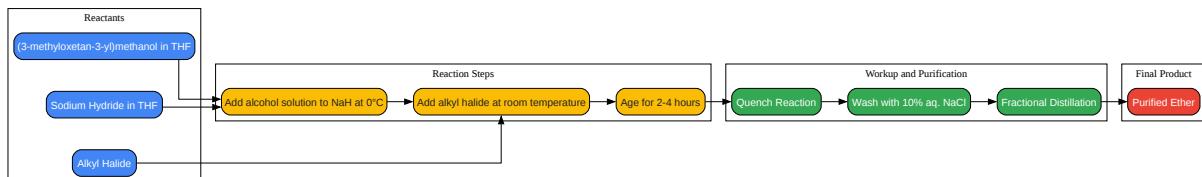
- The reaction is monitored by gas chromatography and is considered complete when less than 10% of the starting alcohol remains.
- The reaction mixture is then cooled to room temperature and neutralized with acetic acid (0.5 mole).
- The mixture is washed with a 10% aqueous sodium chloride solution.
- The crude product is purified by fractional distillation to yield the final ester.


Synthesis of Ethers from (3-Methyloxetan-3-yl)methanol

Experimental Procedure:


- (3-Methyloxetan-3-yl)methanol (1.0 mole) is dissolved in tetrahydrofuran (THF, 500 mL).
- This solution is added to a 60% sodium hydride dispersion (1.1 mole) in THF (500 mL) at 0°C.
- After the evolution of hydrogen gas ceases, the corresponding alkyl halide (e.g., prenyl chloride, 1.1 mole) is added to the reaction mixture at room temperature.
- The reaction is allowed to proceed for 2-4 hours.
- The reaction is quenched when gas chromatography analysis indicates that less than 10% of the starting alcohol is present.
- The reaction mass is washed with a 10% aqueous sodium chloride solution.
- The crude ether is purified by fractional distillation.

Visualized Workflows


The following diagrams illustrate the logical flow of the experimental procedures described above.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for (3-methyloxetan-3-yl)methanol.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of esters from (3-methyloxetan-3-yl)methanol.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of ethers from (3-methyloxetan-3-yl)methanol.

- To cite this document: BenchChem. [In-Depth Technical Guide: (3-Methyloxetan-3-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b170169#3-methyloxetan-3-ol-iupac-name-and-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com